6-Aminoisothiochromane 2,2-dioxide
Overview
Description
6-Aminoisothiochromane 2,2-dioxide, also known as AITC, is a synthetic chemical compound with a variety of potential applications in the scientific research field. It has been studied for its potential in a range of areas, including medical research, drug development, and biochemistry. AITC has a unique chemical structure and is considered to be a safe compound with a wide range of potential applications.
Scientific Research Applications
Synthesis and Structural Investigation
6-Aminoisothiochromane 2,2-dioxide derivatives show significant potential in the field of chemistry due to their unique structural properties. A study by Shyshkina et al. (2016) elaborated on the synthesis of novel isothiochromene 2,2-dioxide derivatives, highlighting their complex structures characterized by X-ray diffraction and quantum-chemical calculations. The research indicated that different conformations of the six-membered ring in these compounds could be attributed to the diverse interactions at the molecular level, hinting at the possibility of tailoring these compounds for specific applications Shyshkina et al., 2016.
Chemical Reactivity and Transformations
This compound also demonstrates intriguing reactivity patterns that could be harnessed for various chemical transformations. For instance, research by Tkachuk et al. (2012) presented methods for the formylation of 1H-isothiochromen-4(3H)-one 2,2-dioxide and investigated its reactions with nitrogen-containing nucleophilic reagents. These findings open avenues for using this compound in synthesizing a wide range of nitrogen-rich compounds, which could have applications in pharmaceuticals and material science Tkachuk et al., 2012.
Applications in Material Science
The potential of this compound extends into the realm of material science as well. A study by Ai et al. (2014) explored the covalent functionalization of graphene oxide using 2-aminothiophenol as a source for both nitrogen (N) and sulfur (S) doping. The N and S codoped graphene exhibited promising applications in high-performance lithium-ion batteries and as a metal-free catalyst for oxygen reduction reactions. This research signifies the potential of this compound derivatives in enhancing the performance and utility of advanced materials Ai et al., 2014.
properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-1H-isothiochromen-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-9-2-1-8-6-13(11,12)4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALOUYMQLNRMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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